molecular formula C9H8ClO+ B14198389 2-(4-Methoxyphenyl)chloriren-1-ium CAS No. 919790-65-1

2-(4-Methoxyphenyl)chloriren-1-ium

Cat. No.: B14198389
CAS No.: 919790-65-1
M. Wt: 167.61 g/mol
InChI Key: VKVOBORBIBRQHY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)chloriren-1-ium is an organic compound with the molecular formula C9H8ClO It is a chlorinated derivative of a methoxyphenyl compound, characterized by the presence of a chlorirenium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)chloriren-1-ium typically involves the chlorination of 4-methoxyphenyl derivatives. One common method is the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form 4-methoxyphenylacetyl chloride, which is then subjected to further chlorination to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)chloriren-1-ium undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it back to the parent methoxyphenyl compound.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Parent methoxyphenyl compounds.

    Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)chloriren-1-ium has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)chloriren-1-ium involves its interaction with molecular targets through electrophilic substitution reactions. The chlorirenium ion acts as an electrophile, reacting with nucleophilic sites on target molecules. This can lead to the formation of covalent bonds and subsequent biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methoxyphenyl)acetyl chloride: A precursor in the synthesis of 2-(4-Methoxyphenyl)chloriren-1-ium.

    4-Methoxyphenylacetic acid: Another related compound used in synthetic routes.

    Chlorobenzene derivatives: Compounds with similar chlorination patterns.

Properties

CAS No.

919790-65-1

Molecular Formula

C9H8ClO+

Molecular Weight

167.61 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1-chloroniacycloprop-2-ene

InChI

InChI=1S/C9H8ClO/c1-11-8-4-2-7(3-5-8)9-6-10-9/h2-6H,1H3/q+1

InChI Key

VKVOBORBIBRQHY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C[Cl+]2

Origin of Product

United States

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